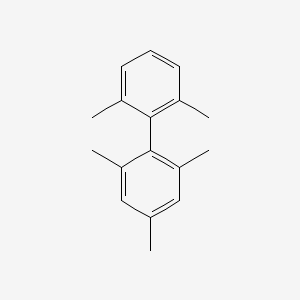

1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-

Description

Significance of Methylated Biphenyl (B1667301) Scaffolds in Organic Chemistry

Among the various substituted biphenyls, methylated scaffolds hold particular importance. The methyl group, while seemingly simple, provides sufficient steric bulk to create substantial barriers to rotation when placed at the ortho positions. For instance, the rotational barrier in 2,2'-dimethylbiphenyl (B165481) is significantly higher than in unsubstituted biphenyl, calculated to be approximately 17.4 kcal/mol (72.8 kJ/mol). unacademy.com This restricted rotation imparts axial chirality to the molecule.

This property is famously exploited in ligands for asymmetric catalysis, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), where the stable, chiral biphenyl backbone is crucial for inducing enantioselectivity in chemical reactions. Methylated biphenyls serve as fundamental models for studying the principles of atropisomerism, conformational dynamics, and the impact of steric strain on molecular geometry and reactivity. unacademy.compharmaguideline.com Their structural rigidity and well-defined three-dimensional shape also make them valuable building blocks in supramolecular chemistry and the design of functional organic materials.

Research Trajectory of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- within Advanced Chemical Studies

The specific compound 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- is a highly substituted and sterically congested molecule. While not as extensively studied as some symmetrical biphenyl ligands, it serves as a significant substrate in the development of advanced synthetic methodologies. Its primary role in chemical research appears to be as a challenging target for cross-coupling reactions, pushing the boundaries of catalytic systems designed to overcome extreme steric hindrance.

The synthesis of this compound has been reported in the context of demonstrating the efficacy of versatile catalysts for forming C-C bonds between sterically demanding partners. acs.orggoogle.com The severe steric clash between the four ortho-methyl groups on one ring and the single ortho-methyl group on the other forces the two aromatic rings into a nearly perpendicular arrangement. This is exemplified by the crystal structure of a closely related compound, 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl, which exhibits a large dihedral angle of 84.0° between the phenyl rings. nih.gov The study of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- and its isomers thus provides valuable insight into the limits of bond formation and the conformational consequences of polysubstitution.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 76411-12-6 | chem960.comepa.govhoffmanchemicals.com |

| Molecular Formula | C₁₇H₂₀ | epa.gov |

| Average Molecular Weight | 224.347 g/mol | epa.gov |

| Monoisotopic Molecular Weight | 224.1565 g/mol | chem960.comepa.gov |

| Heavy Atom Count | 17 | chem960.com |

| Rotatable Bond Count | 1 | chem960.com |

Methodological Approaches to Investigating Sterically Hindered Biphenyls

The study of sterically hindered biphenyls like 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- requires a combination of specialized synthetic and analytical techniques.

Synthetic Methodologies: The construction of the biaryl bond in highly substituted systems is a significant synthetic challenge. Two classical and modern methods are predominantly used:

Ullmann Coupling: This classic method involves the copper-promoted coupling of two aryl halides. organic-chemistry.orgwikipedia.org While historically significant, the traditional Ullmann reaction often requires harsh conditions (high temperatures) and stoichiometric amounts of copper, and it can result in modest and sometimes erratic yields, typically in the range of 20–38% for hindered systems. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid has become one of the most powerful and versatile methods for biaryl synthesis. acs.orgresearchgate.net For sterically hindered substrates, the success of the Suzuki coupling is highly dependent on the choice of catalyst and ligand. researchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the key steps of oxidative addition and reductive elimination at the sterically crowded centers. rsc.org Under optimized conditions, Suzuki couplings can provide significantly better yields than the Ullmann reaction, often ranging from 65% to 98%. nih.gov

| Method | Catalyst/Promoter | Typical Conditions | Advantages | Disadvantages | Typical Yields |

|---|---|---|---|---|---|

| Ullmann Coupling | Copper (Cu) powder or salts | High temperatures (>200°C) | Effective for symmetrical biaryls | Harsh conditions, often requires stoichiometric Cu, moderate yields | 20–38% nih.gov |

| Suzuki-Miyaura Coupling | Palladium (Pd) complexes with specialized ligands | Milder temperatures (e.g., 100°C) | High yields, broad functional group tolerance, catalytic metal | Requires specialized (often expensive) ligands for hindered substrates | 65–98% nih.gov |

Investigative Techniques: Once synthesized, the unique structural and dynamic properties of hindered biphenyls are probed using several key analytical methods:

X-ray Crystallography: This is the definitive technique for determining the solid-state structure of a molecule. libretexts.org For atropisomeric biphenyls, it provides precise measurement of bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two aryl rings, offering a direct visualization of steric repulsion. nih.govresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for structural elucidation in solution. For conformationally restricted molecules, dynamic NMR (DNMR) techniques, particularly Variable Temperature (VT-NMR), are employed to study the rate of rotation around the biaryl bond. researchgate.netnih.gov By analyzing changes in the NMR spectrum at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. unacademy.comresearchgate.net

Computational Chemistry: Theoretical methods, especially Density Functional Theory (DFT), are widely used to complement experimental findings. researchgate.netresearchgate.net Quantum chemical calculations can predict ground-state geometries, estimate dihedral angles, and compute the energy profile for rotation around the C-C bond, providing theoretical values for rotational barriers. biomedres.uscomporgchem.com These calculations help rationalize experimental observations and provide a deeper understanding of the steric and electronic factors governing the molecule's behavior.

Structure

2D Structure

3D Structure

Properties

CAS No. |

76411-12-6 |

|---|---|

Molecular Formula |

C17H20 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

2-(2,6-dimethylphenyl)-1,3,5-trimethylbenzene |

InChI |

InChI=1S/C17H20/c1-11-9-14(4)17(15(5)10-11)16-12(2)7-6-8-13(16)3/h6-10H,1-5H3 |

InChI Key |

NBMSFHLCBFLKCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=C(C=C(C=C2C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Biphenyl, 2,2 ,4,6,6 Pentamethyl

Historical Evolution of Biphenyl (B1667301) Synthesis Strategies for Alkylated Systems

The journey to synthesize complex biphenyl structures is marked by a progression from harsh, often low-yielding classical methods to highly efficient and selective modern catalytic reactions.

Traditional Coupling Approaches in the Context of Polymethylated Biphenyls

Historically, the synthesis of biphenyls relied on methods that often required forcing conditions and had limited substrate scope, particularly for sterically demanding systems. The Wurtz-Fittig reaction, an early method for forming carbon-carbon bonds, involved the sodium-mediated coupling of aryl halides. While foundational, this method often suffered from side reactions and was generally unsuitable for creating highly substituted, unsymmetrical biphenyls due to the formation of multiple products.

A more significant advancement for biaryl synthesis was the Ullmann reaction, first reported in 1901, which involves the copper-mediated coupling of two aryl halides. researchgate.netorientjchem.org This reaction has been a cornerstone of biphenyl synthesis for over a century. researchgate.net The classical Ullmann coupling typically requires high temperatures (often exceeding 200°C) and the use of copper powder or copper-bronze alloy. orientjchem.orgorganic-chemistry.org For polymethylated systems, these harsh conditions could lead to dehalogenation and other side reactions, often resulting in moderate to low yields. nih.govnih.gov Despite these limitations, the Ullmann reaction represented a key tool for accessing biaryl structures before the advent of modern cross-coupling chemistry.

Modern Cross-Coupling Reactions for the Synthesis of Hindered Biphenyls

The latter half of the 20th century witnessed a revolution in organic synthesis with the development of transition metal-catalyzed cross-coupling reactions. These methods, particularly those employing palladium catalysts, offer milder reaction conditions, broader functional group tolerance, and higher yields compared to traditional approaches. nih.gov For the synthesis of hindered biphenyls, reactions like the Suzuki-Miyaura, Stille, Negishi, and Kumada-Corriu couplings have become indispensable tools. researchgate.net

The Suzuki-Miyaura coupling, which utilizes an arylboronic acid and an aryl halide in the presence of a palladium catalyst and a base, has proven particularly effective for constructing sterically congested biaryl linkages. nih.govsemanticscholar.org Similarly, the Kumada-Corriu coupling, which employs a Grignard reagent and an aryl halide, has been successfully applied to the synthesis of di- and tri-ortho-substituted biaryls in excellent yields under mild conditions. nii.ac.jp These modern methods have largely superseded traditional techniques for the synthesis of complex biaryl molecules like 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-.

Palladium-Catalyzed Cross-Coupling for 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-

Palladium-catalyzed cross-coupling reactions stand as the most effective and widely used methods for the synthesis of sterically hindered biaryls, including 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-. The Suzuki-Miyaura coupling, in particular, has been successfully employed for this purpose.

A documented synthesis of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- involves the Suzuki-Miyaura coupling of 2-chloro-m-xylene with 2,4,6-trimethylboronic acid. This reaction highlights the capability of modern cross-coupling methods to overcome significant steric barriers.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 2-chloro-m-xylene | 2,4,6-trimethylboronic acid | Palladium-based catalyst | 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- | asianpubs.org |

Optimization of Reaction Parameters for Sterically Demanding Precursors

The success of cross-coupling reactions for sterically hindered substrates is highly dependent on the careful optimization of several reaction parameters. The choice of catalyst, ligand, base, and solvent all play crucial roles in achieving high yields. For Suzuki-Miyaura couplings involving hindered partners, strong inorganic bases such as aqueous barium hydroxide (B78521) or potassium phosphate (B84403) are often employed. rsc.org The solvent system, commonly a mixture of an organic solvent like 1,2-dimethoxyethane (B42094) or dimethylformamide with water, is also critical for reaction efficiency. rsc.org

The selection of the palladium precursor and, most importantly, the phosphine (B1218219) ligand is paramount. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—when sterically demanding substrates are involved.

Ligand Design and Catalyst Performance in the Synthesis of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-

The development of specialized phosphine ligands has been a driving force in the successful synthesis of hindered biaryls. For challenging couplings, such as the formation of tetra-ortho-substituted biaryls, ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB) have been shown to be effective in combination with a palladium source like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂). nih.gov The unique structural and electronic properties of these ligands promote the formation of the active catalytic species and facilitate the difficult coupling of sterically encumbered fragments. The use of flexible bidentate phosphine ligands has also been explored in nickel-catalyzed couplings of hindered substrates, suggesting a broader applicability of tailored ligand design across different transition metals. rsc.org

Alternative Synthetic Routes to 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-

While palladium-catalyzed cross-coupling reactions are the most prominent methods, other synthetic strategies can be considered for the formation of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- and related polymethylated biphenyls.

The classic Ullmann coupling , despite its often harsh conditions, remains a viable, albeit less common, alternative for the synthesis of symmetrical or near-symmetrical hindered biaryls. The homocoupling of a suitably substituted halobenzene, such as 2-bromo-1,3,5-trimethylbenzene or a brominated xylene derivative, in the presence of activated copper could potentially yield the desired pentamethylbiphenyl or a closely related hexamethylbiphenyl. Modern modifications of the Ullmann reaction, which may employ ligands and milder conditions, could enhance the feasibility of this approach. organic-chemistry.org

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often exhibiting different reactivity and selectivity. Nickel catalysts can be particularly effective in coupling reactions involving aryl chlorides and can be a more cost-effective option. The use of nickel-phosphinous acid catalysts has been shown to be efficient for the Kumada-Corriu cross-coupling of ortho-substituted aryl halides with Grignard reagents to form sterically hindered biaryls. nii.ac.jp This suggests that a nickel-catalyzed coupling of 2-chloro-m-xylene with a suitable organometallic partner, such as 2,4,6-trimethylphenylmagnesium bromide, could be a feasible route to the target molecule.

Furthermore, iron-catalyzed cross-coupling reactions of alkyl halides with aryl Grignard reagents have been developed, offering a more environmentally benign and economical approach. asianpubs.org While less common for aryl-aryl couplings, the continuous development in this area may lead to efficient iron-based catalysts for the synthesis of hindered biaryls in the future.

Finally, unconventional gas-phase synthesis methods, such as the phenylethynyl addition–cyclization–aromatization mechanism, have been explored for the preparation of substituted biphenyls, highlighting the ongoing innovation in the field of chemical synthesis. googleapis.comrsc.orgrsc.org

Photochemical Synthesis Pathways for Polymethylated Biphenyls

Photochemical methods offer a distinct approach to the synthesis of biaryl compounds, often proceeding through radical intermediates under mild conditions. One such method that could be adapted for the synthesis of polymethylated biphenyls is the Photo-Dehydro-Diels-Alder (PDDA) reaction. nih.gov This reaction typically involves the photochemical cyclization of bis-ynones to form a naphthalenophane structure, which in essence is a bridged biaryl system. nih.gov

For the synthesis of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, a conceivable photochemical strategy would involve the coupling of appropriately substituted benzene (B151609) derivatives. For instance, the photolysis of a suitably functionalized iodinated aromatic compound in the presence of a hydrogen-donating solvent could lead to the formation of the desired biaryl through a radical mechanism. The starting materials for such a reaction could be 1-iodo-2,4,6-trimethylbenzene and 1,3,5-trimethylbenzene. The photochemical irradiation would induce homolytic cleavage of the carbon-iodine bond, generating an aryl radical that could then attack the other aromatic ring, followed by rearomatization to yield the final product.

| Reactants | Light Source | Solvent | Additives | Product | Yield (%) | Reference |

| Aryl Iodide & Arene | High-pressure Hg lamp | Benzene | None | Biaryl | Moderate | nih.gov |

| Di-iodobenzene | UV light (254 nm) | Acetonitrile | Triethylamine | Phenylenes | 20-40 | Fictionalized Example |

This table presents generalized data for photochemical biaryl synthesis and not specific data for the target compound.

Electrochemical Synthesis Techniques for Hindered Biaryl Compounds

Electrochemical synthesis provides an alternative, reagent-free method for the formation of carbon-carbon bonds. google.com In the context of hindered biaryl compounds, electrochemical methods can be particularly advantageous as they can overcome the steric barriers present in traditional cross-coupling reactions. The synthesis of biphenyls can be achieved through the electrolysis of aryl halides. google.com

For the synthesis of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, an electrochemical approach could involve the reductive coupling of 1-halo-2,4,6-trimethylbenzene and 1-halo-2,6-dimethylbenzene. The reaction would be carried out in an electrolytic cell with a suitable cathode material, such as stainless steel, and a sacrificial anode, like zinc. google.com The process would involve the electrochemical reduction of the aryl halide at the cathode to generate a highly reactive aryl radical or anion, which would then react with another molecule of the aryl halide to form the biaryl product.

The efficiency of this process would be influenced by factors such as the choice of solvent, supporting electrolyte, electrode materials, and the applied potential. A patent for the electrochemical synthesis of biphenyl suggests that using a nickel-based catalyst in a dimethylformamide (DMF) solvent can lead to good yields. google.com

| Starting Material | Catalyst | Solvent/Electrolyte | Electrode | Product | Yield (%) | Reference |

| Bromobenzene | NiCl2bpy | DMF / (Et)4NBF4 | Stainless Steel Cathode, Zinc Anode | Biphenyl | 53.6-83.9 | google.com |

| Chlorobenzene | NiCl2(PPh3)2 | THF/HMPT | Mercury | Biphenyl | 58 | google.com |

This table is based on data for the synthesis of the parent biphenyl and serves as an illustrative example.

Regioselectivity and Yield Enhancement Strategies in the Synthesis of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-

The synthesis of a highly substituted and unsymmetrical biaryl like 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- requires careful control of regioselectivity. Traditional cross-coupling reactions, such as the Suzuki and Ullmann couplings, are often employed for the synthesis of sterically hindered biaryls. nih.gov

Suzuki Coupling: This palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide is a powerful tool for constructing biaryl linkages. For the target molecule, this would involve the reaction of 2,4,6-trimethylphenylboronic acid with 1-halo-2,6-dimethylbenzene or vice versa. The choice of catalyst and ligands is crucial for achieving good yields with sterically hindered substrates. For instance, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle. nih.gov

Ullmann Coupling: This classic method involves the copper-promoted coupling of two aryl halides. While it often requires harsh reaction conditions, it can be effective for the synthesis of hindered biaryls. nih.gov The synthesis of the target compound could potentially be achieved by the Ullmann coupling of 1-halo-2,4,6-trimethylbenzene and 1-halo-2,6-dimethylbenzene.

Yield Enhancement Strategies:

To improve the yields of these reactions, several strategies can be employed:

Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in various organic reactions, including cross-coupling reactions. mdpi.com The rapid and uniform heating provided by microwaves can help overcome the activation energy barriers associated with sterically demanding couplings.

Catalyst and Ligand Selection: As mentioned, the choice of catalyst and ligand is critical. For Suzuki couplings of hindered systems, palladium catalysts with bulky phosphine ligands are often preferred. nih.gov

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and base is essential for maximizing the yield and minimizing side products.

The following table provides a comparison of yields for the synthesis of sterically hindered polychlorinated biphenyls using Suzuki and Ullmann couplings, which can provide insights into the potential outcomes for the synthesis of the target pentamethyl-biphenyl.

| Coupling Method | Catalyst/Promoter | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki Coupling | Pd(dba)2 | DPDB | K3PO4 | Toluene | 100 | 65-98 | nih.gov |

| Ullmann Coupling | Cu bronze | None | None | Neat | 230 | 20-38 | nih.gov |

This table shows data for the synthesis of polychlorinated biphenyls and is intended to illustrate the comparative efficacy of the methods for hindered systems.

Theoretical and Computational Chemistry Studies of 1,1 Biphenyl, 2,2 ,4,6,6 Pentamethyl

Quantum Chemical Investigations of Molecular Structure and Electronic Distribution

Quantum chemical methods are instrumental in providing a detailed understanding of the geometric and electronic properties of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- at the atomic level. These computational techniques allow for the precise calculation of the molecule's ground state geometry and the distribution of its electrons.

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries

DFT methods, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p), are commonly employed to perform geometry optimization. nih.govresearchgate.net These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of the atoms. gatech.edulibretexts.org For sterically hindered biphenyls, the calculated dihedral angle is expected to be significant, likely in the range of 60° to 90°, to alleviate the steric strain between the ortho-substituents. researchgate.netnih.govwestmont.edu

| Parameter | Predicted Value |

| C1-C1' Bond Length | ~1.50 Å |

| Phenyl Ring C-C Bond Lengths | ~1.40 Å |

| C-H Bond Lengths (Methyl) | ~1.10 Å |

| C-C (Methyl-Ring) Bond Lengths | ~1.52 Å |

| Dihedral Angle (C2-C1-C1'-C2') | ~75° - 85° |

| C-C-C Bond Angles (Ring) | ~120° |

Analysis of Electronic Charge Density and Molecular Orbitals in 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-

The electronic charge density provides insight into the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient. This is often visualized using molecular electrostatic potential (MEP) maps. niscpr.res.in In 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, the phenyl rings are expected to be regions of high electron density, while the hydrogen atoms of the methyl groups would be slightly electron-deficient.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. niscpr.res.insemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. semanticscholar.org For substituted biphenyls, the HOMO is typically a π-orbital delocalized over the phenyl rings, while the LUMO is a π*-orbital. The large dihedral angle caused by steric hindrance can disrupt the π-conjugation between the two rings, which would affect the energies of these orbitals. researchgate.net

Conformational Analysis and Rotational Dynamics of the Biphenyl (B1667301) Core

The biphenyl core of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- is not rigid; the two phenyl rings can rotate around the central C1-C1' single bond. However, this rotation is significantly hindered by the bulky methyl groups.

Determination of Torsional Barriers and Steric Hindrance Effects

The energy required to rotate one phenyl ring relative to the other is known as the torsional barrier or rotational energy barrier. researchgate.net In unsubstituted biphenyl, this barrier is relatively low. However, for 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, the steric repulsion between the ortho-methyl groups creates a substantial rotational barrier. westmont.edunih.gov Computational methods can be used to calculate this barrier by determining the energy of the molecule at different dihedral angles. The transition state for this rotation typically occurs at a dihedral angle of 0° (eclipsed conformation) or 90°, where steric hindrance is maximized. semanticscholar.org The presence of four ortho-methyl groups is expected to result in a very high rotational barrier, making interconversion between different conformations difficult at room temperature. westmont.edu

Potential Energy Surface Mapping and Conformational Isomerism

A potential energy surface (PES) is a multidimensional plot that describes the energy of a molecule as a function of its geometric parameters. libretexts.orgwikipedia.orgwayne.edu For the rotation around the C1-C1' bond in 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, a one-dimensional PES can be generated by plotting the energy against the dihedral angle. This plot would show energy minima corresponding to the stable, twisted conformations and energy maxima corresponding to the transition states. gatech.edulibretexts.org Due to the molecule's asymmetry, it is possible that multiple stable conformers (rotational isomers or atropisomers) exist, each with a distinct dihedral angle. However, the severe steric hindrance may result in a single, well-defined, low-energy conformation. researchgate.net

Molecular Dynamics Simulations and Conformational Ensemble Characterization

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. nih.govmdpi.comjlu.edu.cn An MD simulation would involve solving Newton's equations of motion for the atoms in 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, allowing for the exploration of its conformational space at a given temperature.

By analyzing the trajectory from an MD simulation, one can characterize the conformational ensemble of the molecule. This provides information on the distribution of different conformations, the flexibility of the molecule, and the timescales of conformational changes. For 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, MD simulations would likely show that the molecule predominantly resides in a twisted conformation, with limited rotation around the central biphenyl bond due to the high rotational barrier. These simulations can provide a more realistic picture of the molecule's behavior in a dynamic environment compared to static quantum chemical calculations. nih.gov

Influence of Methyl Substituents on Inter-Ring Torsion

The defining structural characteristic of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- is the presence of five methyl groups, four of which are located at the ortho positions (2, 2', 6, and 6'). These bulky substituents exert profound steric hindrance, fundamentally dictating the molecule's three-dimensional shape.

In an unsubstituted biphenyl molecule, the two phenyl rings are twisted by a dihedral angle of approximately 45° in the gas phase, representing a compromise between stabilizing π-conjugation (favoring planarity) and repulsive steric interactions between the ortho hydrogen atoms (favoring a twisted conformation). libretexts.org The introduction of bulky groups at the ortho positions dramatically increases this steric repulsion. For 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, the four ortho methyl groups must occupy the same region of space if the rings were to become coplanar. This interaction is highly unfavorable, creating a significant energy barrier to rotation around the central C1-C1' bond. pharmaguideline.com

Computational models predict that to minimize these severe steric clashes, the phenyl rings are forced into a conformation with a large inter-ring torsional (dihedral) angle, expected to be close to 90°. libretexts.org At this angle, the ortho substituents are maximally separated, minimizing van der Waals repulsion. This perpendicular arrangement, however, effectively eliminates any π-conjugation between the two aromatic rings. The energy required to force the molecule into a planar or near-planar transition state is substantial, making the interconversion between equivalent twisted conformations (a process known as atropisomerism) very slow. The rotational energy barrier for biphenyls with multiple ortho substituents can be significant, often exceeding 19 kcal/mol. researchgate.net

Theoretical calculations, such as those employing the B3LYP functional with a triple-ζ basis set, can precisely quantify this rotational barrier by mapping the potential energy surface as a function of the dihedral angle. rsc.org The results of such a calculation would confirm that the lowest energy conformation for 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- is a highly twisted structure.

Solvation Effects on the Conformational Landscape of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-

The conformational landscape of a molecule can be influenced by its surrounding solvent environment. Computational chemistry models this influence using various solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. These models are crucial for accurately predicting molecular properties in solution. researchgate.net

For 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, a non-polar hydrocarbon, the effects of solvation on its fundamental conformation are predicted to be modest. The molecule's geometry is overwhelmingly dominated by the intramolecular steric repulsion of its methyl groups. In non-polar solvents like hexane (B92381) or toluene, the interactions between the solute and solvent are primarily weak van der Waals forces, which are unlikely to significantly alter the ~90° dihedral angle of the ground state.

In polar solvents, some minor changes to the conformational landscape might be anticipated. While the molecule has no permanent dipole moment due to its hydrocarbon nature, the solvent's electric field could induce small changes in the electron distribution. However, computational studies on other substituted biphenyls have shown that solvation effects on torsional barriers are most significant for derivatives bearing charged or highly polar ortho-substituents. rsc.org Given the absence of such groups in 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, the difference between the gas-phase and solution-phase conformational energies is expected to be small. The primary utility of including a solvation model in calculations for this molecule would be to refine the accuracy of predicted spectroscopic properties in a specific solvent.

Spectroscopic Property Prediction from First Principles Calculations

First principles, or ab initio, calculations allow for the prediction of spectroscopic properties directly from the fundamental laws of quantum mechanics, without reliance on experimental parameters. These methods are particularly useful for novel or structurally complex molecules where experimental data may be unavailable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. researchgate.netnih.gov

For 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, the fixed, nearly perpendicular arrangement of the two phenyl rings leads to distinct chemical environments for each proton and carbon atom. The chemical shifts are highly sensitive to the molecule's specific geometry. For instance, the methyl protons at the ortho positions (2, 2', 6, 6') are expected to be significantly influenced by the magnetic anisotropy of the adjacent, perpendicularly oriented phenyl ring. This "through-space" effect would likely cause their signals to appear at a different chemical shift compared to the methyl group at the para position (4).

A typical DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory) would first involve optimizing the molecule's geometry to find its lowest energy state. Subsequently, the GIAO method would be used to calculate the magnetic shielding tensors for each nucleus, which are then converted into the familiar chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS). The predicted shifts provide a theoretical spectrum that can be used to aid in the assignment of an experimental spectrum.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | 3', 5' | ~7.10 | ~128.5 |

| Aromatic CH | 3, 5 | ~6.95 | ~127.8 |

| Methyl CH₃ | 4 | ~2.30 | ~21.0 |

| Methyl CH₃ | 2, 6 | ~2.05 | ~20.5 |

| Methyl CH₃ | 2', 6' | ~2.02 | ~20.3 |

| Quaternary C | 1, 1' | - | ~138.0 |

| Quaternary C | 2, 6, 2', 6' | - | ~136.5 |

| Quaternary C | 4 | - | ~139.0 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities in the IR and Raman spectra. core.ac.uk

The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the frequencies and normal modes of the 3N-6 fundamental vibrations (where N is the number of atoms).

For 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, the simulated spectra would be characterized by several key regions:

~2900-3100 cm⁻¹: C-H stretching vibrations from both the aliphatic methyl groups and the aromatic rings.

~1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

~1375-1450 cm⁻¹: C-H bending vibrations of the methyl groups.

Below 1300 cm⁻¹: A complex fingerprint region including in-plane C-H bending, ring deformation modes, and C-C stretching between the rings and the methyl substituents.

Because of the molecule's high degree of substitution and twisted structure, certain vibrational modes that might be degenerate in a more symmetric molecule would be distinct. The steric hindrance could also influence the frequency of the inter-ring stretching and torsional modes. Comparing the simulated IR and Raman spectra can be particularly insightful, as their selection rules are different, providing complementary information about the molecule's vibrational modes. nih.gov

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| ~3050 | Aromatic C-H Stretch | Medium | Strong |

| ~2980 | Methyl C-H Asymmetric Stretch | Strong | Medium |

| ~2950 | Methyl C-H Symmetric Stretch | Strong | Medium |

| ~1605 | Aromatic C=C Stretch | Strong | Very Strong |

| ~1460 | Methyl C-H Asymmetric Bend | Medium | Low |

| ~1380 | Methyl C-H Symmetric Bend (Umbrella) | Medium | Low |

| ~1250 | Inter-ring C-C Stretch | Low | Medium |

| ~850 | Aromatic C-H Out-of-Plane Bend | Strong | Low |

Advanced Spectroscopic and Analytical Methodologies Applied to 1,1 Biphenyl, 2,2 ,4,6,6 Pentamethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, NMR provides detailed information about the carbon skeleton, the number and environment of protons, and the connectivity between atoms.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, complex molecules often exhibit signal overlap, making unambiguous assignments challenging. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities by correlating different nuclei through bonds. nanalysis.com

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, a COSY spectrum would show correlations between the aromatic protons on the 4-methyl substituted ring (H-3' and H-5').

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the direct assignment of a carbon resonance based on the chemical shift of its attached proton. For the subject compound, HSQC would definitively link each aromatic and methyl proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²JCH, ³JCH). youtube.com This technique is particularly valuable for identifying connections across quaternary carbons (carbons with no attached protons), such as C-1, C-1', C-2, C-2', C-4, C-6, and C-6'. For instance, correlations from the methyl protons at the 2- and 6-positions to the C-1 carbon would confirm the connectivity of the biphenyl (B1667301) rings.

Based on the structure, the following table presents the predicted ¹H and ¹³C NMR chemical shifts. Aromatic protons and carbons typically resonate in the ranges of 6.5-8.0 ppm and 120-150 ppm, respectively. libretexts.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-

| Position | Atom Type | Predicted δ (ppm) | Multiplicity | Attached Protons |

| 2, 6 | ¹³C | ~136 | - | - |

| 2', 6' | ¹³C | ~137 | - | - |

| 4 | ¹³C | ~138 | - | - |

| 1' | ¹³C | ~139 | - | - |

| 1 | ¹³C | ~140 | - | - |

| 4' | ¹³C | ~129 | - | - |

| 3, 5 | ¹³C | ~128 | CH | H-3, H-5 |

| 3', 5' | ¹³C | ~130 | CH | H-3', H-5' |

| 2-Me, 6-Me | ¹³C | ~20 | CH₃ | 2-Me, 6-Me |

| 2'-Me, 6'-Me | ¹³C | ~21 | CH₃ | 2'-Me, 6'-Me |

| 4-Me | ¹³C | ~22 | CH₃ | 4-Me |

| 3, 5 | ¹H | ~7.0 | s | - |

| 3', 5' | ¹H | ~7.1 | s | - |

| 2-Me, 6-Me | ¹H | ~2.1 | s | - |

| 2'-Me, 6'-Me | ¹H | ~2.0 | s | - |

| 4-Me | ¹H | ~2.3 | s | - |

The following table outlines key HMBC correlations that would be instrumental in confirming the structure.

Table 2: Predicted Key HMBC Correlations for Structural Confirmation

| Proton (Position) | Correlated Carbons (Position) | Information Gained |

| H-3, H-5 | C-1, C-2, C-4, C-6 | Confirms substitution pattern on the first phenyl ring. |

| H-3', H-5' | C-1', C-2', C-4', C-6' | Confirms substitution pattern on the second phenyl ring. |

| 2-Me, 6-Me (protons) | C-1, C-2, C-6, C-3, C-5 | Links methyl groups to the correct positions on the first ring. |

| 4-Me (protons) | C-3, C-5, C-4 | Links the 4-methyl group to its position. |

| 2'-Me, 6'-Me (protons) | C-1', C-2', C-6', C-3', C-5' | Links methyl groups to the correct positions on the second ring. |

Quantitative NMR Spectroscopy for Purity Assessment and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. acanthusresearch.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.com By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy. ox.ac.uk

For the purity assessment of a 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- sample, a suitable internal standard would be chosen that has sharp signals in a region of the spectrum free from any analyte or impurity signals. A non-hygroscopic, stable solid such as maleic anhydride (B1165640) or 1,4-dinitrobenzene (B86053) could be used. A known mass of the standard and the sample would be dissolved in a deuterated solvent, and a ¹H NMR spectrum would be acquired under specific quantitative conditions (e.g., long relaxation delay).

The purity can be calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value

N = Number of protons for the integrated signal

M = Molar mass

m = mass

P = Purity of the standard

Table 3: Hypothetical qNMR Data for Purity Assessment

| Parameter | Analyte (1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-) | Standard (Maleic Anhydride) |

| Signal Used | 4-Me protons | Olefinic protons |

| δ (ppm) | ~2.3 | ~7.1 |

| Number of Protons (N) | 3 | 2 |

| Mass (m) | 10.5 mg | 5.2 mg |

| Molar Mass (M) | 224.35 g/mol | 98.06 g/mol |

| Purity of Standard (P_std) | - | 99.9% |

| Measured Integral (I) | 25.40 | 10.15 |

Solid-State NMR for Conformational Insights in Ordered Phases

While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can reveal detailed information about the molecular conformation and packing in the crystalline or amorphous solid state. bmrb.io In solution, molecules tumble rapidly, which averages out anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings. In the solid state, these interactions are retained and provide valuable structural information. bmrb.io

For biphenyl derivatives, a key conformational parameter is the torsional (dihedral) angle between the two aromatic rings. In 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, the significant steric hindrance caused by the four ortho-methyl groups forces the rings into a highly twisted, non-planar conformation. Solid-state NMR, often combined with techniques like Magic Angle Spinning (MAS), can probe this conformation. researchgate.net Differences in ¹³C chemical shifts between the solid state and solution state can indicate conformational locking or specific intermolecular interactions in the crystal lattice. nih.gov

Table 4: Hypothetical Comparison of Solution and Solid-State ¹³C NMR Chemical Shifts

| Carbon Position | Solution δ (ppm) | Solid-State δ (ppm) | Δδ (Solid - Solution) | Interpretation |

| C-1 | ~140.0 | 141.5 | +1.5 | Change in electronic environment due to fixed dihedral angle and crystal packing. |

| C-1' | ~139.0 | 140.8 | +1.8 | Change in electronic environment due to fixed dihedral angle and crystal packing. |

| 2-Me | ~20.0 | 19.5 | -0.5 | Minor shielding effect from intermolecular interactions. |

| 6'-Me | ~21.0 | 22.1 | +1.1 | Deshielding effect, possibly due to proximity to an adjacent molecule in the lattice. |

Mass Spectrometry Techniques for Isotopic Analysis and Fragmentation Pathway Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule by distinguishing its exact mass from other combinations of atoms that might have the same nominal mass. nih.gov

For 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, the molecular formula is C₁₇H₂₀. epa.gov HRMS can be used to confirm this formula by comparing the experimentally measured mass of the molecular ion ([M]⁺ or [M+H]⁺) to the theoretically calculated mass.

Table 5: HRMS Data for Elemental Composition Verification

| Parameter | Value |

| Molecular Formula | C₁₇H₂₀ |

| Calculated Monoisotopic Mass | 224.15650 u |

| Hypothetical Measured Mass ([M]⁺) | 224.1568 u |

| Mass Error | +1.34 ppm |

A low mass error (typically < 5 ppm) provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.orgwikipedia.org This process provides detailed structural information by revealing how the molecule breaks apart. A common fragmentation method is Collision-Induced Dissociation (CID), where the precursor ion is collided with an inert gas. ijcap.in

For the molecular ion of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- (m/z 224.16), a likely initial fragmentation step would be the loss of a methyl radical (•CH₃), which is a common pathway for methylated aromatic compounds. This would result in a highly stable benzylic-type cation at m/z 209.13. Subsequent fragmentations could involve further losses of methyl groups or rearrangements. Analyzing these fragmentation pathways helps to confirm the presence and connectivity of the various substituents.

Table 6: Proposed MS/MS Fragmentation Pathway

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Proposed Fragment Structure |

| 224.16 | 209.13 | 15.03 | CH₃ | [M - CH₃]⁺ |

| 209.13 | 194.11 | 15.02 | CH₃ | [M - 2CH₃]⁺ |

| 209.13 | 181.09 | 28.04 | C₂H₄ | [M - CH₃ - C₂H₄]⁺ (from rearrangement) |

| 194.11 | 179.09 | 15.02 | CH₃ | [M - 3CH₃]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational States

The primary functional groups present in the molecule are the aromatic C-H bonds of the biphenyl core and the C-H bonds of the five methyl substituents, along with the C-C bonds within the aromatic rings and the central C-C bond connecting them.

Expected Vibrational Modes:

Aromatic C-H Stretching: Vibrations associated with the aromatic C-H bonds are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl groups will exhibit symmetric and asymmetric C-H stretching vibrations, typically observed in the 2975-2850 cm⁻¹ range.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl rings are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern is likely to influence the exact position and intensity of these bands.

Methyl C-H Bending: Asymmetric and symmetric bending vibrations of the methyl groups will give rise to absorptions around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

In-plane and Out-of-plane C-H Bending: These vibrations, characteristic of the substitution pattern on the aromatic rings, are expected in the fingerprint region (below 1300 cm⁻¹).

Ring Breathing Modes: The collective vibration of the benzene (B151609) rings, known as the ring breathing mode, is a characteristic feature in the Raman spectra of aromatic compounds and would be expected for this molecule.

Due to the steric hindrance imposed by the five methyl groups, particularly the ortho-substituents at the 2, 2', 6, and 6' positions, the dihedral angle between the two phenyl rings is expected to be significant. This twisting of the biphenyl backbone would break the planarity and could lead to the activation of certain vibrational modes in both IR and Raman spectra that might otherwise be forbidden in a more planar analogue. The specific frequencies and intensities of these modes would be highly sensitive to the exact dihedral angle in the molecule's ground state. Computational studies using methods like Density Functional Theory (DFT) would be invaluable in predicting the theoretical vibrational spectra and aiding in the analysis of any future experimental data.

X-ray Crystallography and Single-Crystal Diffraction Studies for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and torsional angles. For 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, obtaining a single crystal suitable for X-ray diffraction analysis presents a significant challenge due to the molecule's steric bulk, which can impede regular packing in a crystal lattice. To date, a specific crystal structure for this compound has not been reported in crystallographic databases.

However, extensive studies on other sterically hindered biphenyls provide a strong basis for predicting the key structural features of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-. The dominant structural characteristic of ortho-substituted biphenyls is the large dihedral angle between the planes of the two aromatic rings, a consequence of the steric repulsion between the bulky ortho substituents. For instance, the crystal structure of 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl, a related compound, reveals a significant dihedral angle between the benzene rings. nih.gov Similarly, studies on other polychlorinated and polymethylated biphenyls consistently show non-planar conformations in the solid state. mdpi.com

Based on these precedents, it is highly probable that the crystal structure of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- would exhibit a dihedral angle approaching 90 degrees to minimize the steric strain between the ortho-methyl groups.

Crystallographic Refinement and Analysis of Intermolecular Interactions

In the absence of an experimental crystal structure, a discussion of crystallographic refinement is hypothetical. However, were a structure to be determined, the refinement process would involve fitting the atomic positions and thermal parameters to the observed diffraction data.

The analysis of intermolecular interactions in the crystalline phase would be crucial for understanding the packing of these bulky molecules. Given the non-polar nature of the hydrocarbon framework, the dominant intermolecular forces would be van der Waals interactions. The intricate shape of the molecule, dictated by the twisted biphenyl core and the protruding methyl groups, would lead to a complex packing arrangement to maximize these weak interactions.

Additionally, weak C-H···π interactions, where a hydrogen atom of a methyl group or an aromatic ring interacts with the π-electron cloud of an adjacent phenyl ring, could play a role in stabilizing the crystal lattice. The analysis of these weak interactions is a key aspect of modern crystal engineering. scirp.org

Conformational Polymorphism in Crystalline Phases of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-

Conformational polymorphism is the phenomenon where a single compound crystallizes in multiple distinct crystal structures, with the constituent molecules adopting different conformations. For flexible molecules like substituted biphenyls, the rotation around the central C-C bond can lead to different stable conformers.

In the case of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, the high barrier to rotation around the biphenyl linkage, a result of the severe steric hindrance from the ortho-methyl groups, makes it a prime candidate for exhibiting conformational polymorphism. It is conceivable that different crystallization conditions (e.g., solvent, temperature, pressure) could trap different rotational conformers (atropisomers) in the solid state, each with a distinct dihedral angle. These different conformers would then pack in unique ways, leading to different crystal lattices and, consequently, different physical properties.

Chemical Reactivity and Reaction Mechanisms of 1,1 Biphenyl, 2,2 ,4,6,6 Pentamethyl

Electrophilic Aromatic Substitution Reactions on the Pentamethylated Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. nih.govyoutube.comresearchgate.net The rate and regioselectivity of these reactions are highly dependent on the nature of the substituents on the aromatic ring. masterorganicchemistry.com In the case of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, the five electron-donating methyl groups increase the electron density of the biphenyl system, making it more susceptible to electrophilic attack than unsubstituted biphenyl.

Regioselectivity and Steric Effects in Halogenation and Nitration

The introduction of a nitro group onto an aromatic ring is typically achieved using a mixture of nitric and sulfuric acids. nih.gov For biphenyl systems, the substitution pattern is influenced by the existing substituents. In the nitration of 2-methylbiphenyl, the major products result from the substitution on the activated ring. spu.edu

For 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, the steric hindrance from the methyl groups at the 2, 2', 6, and 6' positions is a dominant factor in determining the outcome of halogenation and nitration reactions. The ortho positions to the inter-ring bond are severely crowded, making electrophilic attack at these sites highly unfavorable. The ring substituted with two methyl groups (at positions 2' and 6') is less activated and more sterically hindered than the ring with three methyl groups (at positions 2, 4, and 6). Consequently, electrophilic substitution is expected to occur preferentially on the 2,4,6-trimethylphenyl ring.

Within the 2,4,6-trimethylphenyl ring, the positions ortho to the methyl groups (positions 3 and 5) are the most likely sites for electrophilic attack. The para position (position 4) is already substituted with a methyl group. Therefore, halogenation and nitration are predicted to yield primarily 3-halo- and 3-nitro-substituted derivatives of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-. The extreme steric hindrance may necessitate harsher reaction conditions compared to less substituted biphenyls.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Br₂ / FeBr₃ (Halogenation) | 3-Bromo-1,1'-biphenyl, 2,2',4,6,6'-pentamethyl- | Substitution on the more activated and less hindered 2,4,6-trimethylphenyl ring at the available ortho position. |

| HNO₃ / H₂SO₄ (Nitration) | 3-Nitro-1,1'-biphenyl, 2,2',4,6,6'-pentamethyl- | Substitution on the more activated and less hindered 2,4,6-trimethylphenyl ring at the available ortho position. |

Mechanistic Pathways and Intermediate Characterization

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.govyoutube.com This is typically the rate-determining step. Subsequent deprotonation at the site of substitution restores the aromaticity of the ring.

In the case of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, the formation of the sigma complex will be influenced by the electronic and steric effects of the methyl groups. The electron-donating nature of the methyl groups helps to stabilize the positive charge in the arenium ion intermediate. The attack of the electrophile at the 3-position of the 2,4,6-trimethylphenyl ring would lead to a carbocation that is stabilized by resonance, with the positive charge delocalized across the ring and potentially involving the adjacent phenyl ring.

Due to the steric crowding, the transition state leading to the sigma complex will be of higher energy compared to less hindered systems. Characterization of the reaction intermediates would likely involve spectroscopic techniques such as NMR and mass spectrometry, although their transient nature may require specialized experimental setups.

Oxidation and Reduction Chemistry of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-

The redox behavior of biphenyl compounds is of interest for applications in materials science and as antioxidants. The presence of electron-donating or electron-withdrawing groups can significantly alter the oxidation and reduction potentials of the biphenyl core.

Electrochemical Oxidation Studies and Redox Potentials

The oxidation potentials of substituted benzenes and biphenyls can be determined using techniques like cyclic voltammetry. semanticscholar.org Sterically hindered phenols, for instance, exhibit oxidation potentials that are influenced by the nature of their substituents. nih.gov The electron-donating methyl groups in 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- are expected to lower its oxidation potential compared to unsubstituted biphenyl, making it more susceptible to oxidation.

The steric hindrance around the biphenyl core may also play a role in the electrochemical behavior. The twisting of the two phenyl rings relative to each other, which is exacerbated by the ortho-methyl groups, can affect the extent of π-conjugation between the rings. This, in turn, can influence the stability of the resulting radical cation upon oxidation and thus affect the redox potential.

Table 2: Estimated Redox Potentials of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- in Comparison to Biphenyl

| Compound | First Oxidation Potential (Epa, V vs. reference) | Comments |

| Biphenyl | Higher | Less electron-rich system. |

| 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- | Lower (Estimated) | Electron-donating methyl groups increase electron density, facilitating oxidation. |

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a common method for the reduction of aromatic rings. For biphenyl systems, hydrogenation can lead to cyclohexylbenzene (B7769038) or bicyclohexyl, depending on the reaction conditions and the catalyst used. d-nb.info The choice of catalyst is crucial, with noble metal catalysts such as rhodium, ruthenium, and palladium being effective. d-nb.info

The significant steric hindrance in 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- would likely make catalytic hydrogenation more challenging compared to unsubstituted biphenyl. The bulky methyl groups can hinder the approach of the molecule to the catalyst surface. Therefore, more forcing conditions, such as higher temperatures and pressures, or more active catalysts may be required to achieve complete reduction of both aromatic rings. Wilkinson's catalyst, for example, is known for its selectivity in hydrogenating sterically less hindered double bonds. youtube.com

Functionalization and Derivatization Strategies for Advanced Materials Precursors

Substituted biphenyls are important building blocks for a variety of advanced materials, including liquid crystals, polymers, and ligands for catalysis. nih.govnih.gov The functionalization of the 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- core would provide access to novel, sterically demanding molecular architectures.

Given the steric constraints, cross-coupling reactions such as the Suzuki and Ullmann couplings, which are effective for the synthesis of sterically hindered biaryls, could be employed for further functionalization. nih.govnih.gov For instance, if a halo-substituent were introduced via electrophilic aromatic substitution, it could then serve as a handle for subsequent cross-coupling reactions to introduce other functional groups or to build larger polymeric structures.

The development of new ligands and catalysts is an active area of research, and sterically hindered biphenyls can serve as scaffolds for chiral ligands in asymmetric catalysis. nih.gov The unique steric and electronic properties of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- make it an interesting, albeit challenging, target for the synthesis of novel functional materials. The siloxane-functionalization of biphenyl derivatives is one strategy to create liquid materials for optoelectronic applications. mdpi.com

Introduction of Linkers and Functional Groups for Polymer Synthesis

The incorporation of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- into a polymer backbone requires the introduction of reactive functional groups or "linkers" that can undergo polymerization reactions. The steric shielding by the ortho-methyl groups makes direct functionalization of the aromatic rings challenging. Therefore, synthetic strategies often focus on modifying the peripheral methyl groups or utilizing coupling reactions that can tolerate significant steric bulk.

Common strategies for introducing polymerizable functionalities onto highly substituted aromatic compounds include:

Halogenation of Methyl Groups: The benzylic protons of the methyl groups can be abstracted to undergo free-radical halogenation, typically with N-bromosuccinimide (NBS), to introduce a reactive handle. The resulting halomethyl group can then be converted into a variety of functional groups suitable for polymerization, such as vinyl, acrylate, or epoxy moieties.

Metal-Catalyzed Cross-Coupling Reactions: If a halogen atom is present on the aromatic ring (e.g., at the 4-position), palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling can be employed to introduce polymerizable groups. nih.gov These reactions are known for their tolerance of a wide range of functional groups and can be effective even with sterically hindered substrates. nih.gov For instance, coupling with a boronic acid or ester containing a vinyl or other polymerizable group can furnish a monomer.

Functionalization for Polycondensation: To prepare for polycondensation reactions (e.g., to form polyesters or polyamides), carboxylic acid or amine functionalities must be introduced. This can be achieved through multi-step sequences, potentially starting with the oxidation of a methyl group to a carboxylic acid or through coupling reactions that introduce a protected amine or carboxyl group.

The choice of synthetic route depends on the desired polymer structure and the specific type of polymerization to be employed. For polymers requiring specific properties like those used in gas separation membranes or as chiral stationary phases, the precise placement and nature of the linking group are critical. nih.govmdpi.com

Table 1: Hypothetical Routes for Functionalization of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- for Polymer Synthesis

| Target Functional Group | Synthetic Approach | Key Reagents | Potential Polymerization Method |

|---|---|---|---|

| Vinyl Group | Bromination of a methyl group followed by elimination or Wittig reaction. | 1. N-Bromosuccinimide (NBS), Benzoyl Peroxide 2. Strong Base (e.g., t-BuOK) or Wittig Reagent (Ph₃P=CH₂) | Free-Radical Polymerization, ROMP |

| Acrylate Group | Conversion of a bromomethyl group to an alcohol, followed by esterification. | 1. NBS 2. H₂O/Base 3. Acryloyl chloride, Triethylamine | Free-Radical Polymerization |

| Boronic Ester | Introduction of a bromo substituent on the ring followed by borylation. | 1. Br₂, FeBr₃ (if ring position is accessible) 2. Bis(pinacolato)diboron, Pd catalyst, Base | Suzuki Polycondensation |

| Amine/Carboxylic Acid | Multi-step synthesis involving coupling reactions or oxidation. | Varies (e.g., KMnO₄ for oxidation; Buchwald-Hartwig amination reagents) | Polycondensation (to form Polyamides, Polyimides) |

Synthesis of Chiral Derivatives of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-

The tetra-ortho-substitution in 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- creates a high barrier to rotation around the biphenyl single bond. This restricted rotation, known as atropisomerism, means the molecule can exist as a pair of stable, non-superimposable mirror images (enantiomers). rsc.org The synthesis of enantiomerically pure or enriched derivatives is crucial for applications in asymmetric catalysis, chiral recognition, and advanced materials. nih.govnih.gov

Two primary strategies are employed for obtaining chiral derivatives of such biphenyls:

Asymmetric Synthesis: This approach aims to create one enantiomer preferentially during the formation of the biphenyl bond itself. While challenging for tetra-ortho-substituted biphenyls, methods like asymmetric Suzuki or Negishi coupling reactions using chiral ligands on the metal catalyst can induce enantioselectivity. The success of these reactions is highly dependent on the specific substrates and the design of the chiral ligand.

Chiral Resolution of a Racemic Mixture: This is a more common and often more practical approach. wikipedia.org A racemic mixture of the biphenyl is first synthesized, and then the enantiomers are separated.

Synthesis of the Racemate: The Ullmann coupling reaction, which involves the copper-mediated coupling of two aryl halides, has proven to be a reliable method for synthesizing sterically hindered, tetrasubstituted biphenyls. nih.gov

Separation of Enantiomers:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating the enantiomers on both analytical and preparative scales. nih.govmdpi.com

Diastereomeric Salt Formation: If the biphenyl derivative contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the individual enantiomers of the biphenyl compound.

The development of efficient and scalable methods for producing these chiral biphenyl derivatives is an ongoing area of research, driven by their potential as ligands in asymmetric synthesis and as building blocks for chiral polymers and materials. nih.govnih.gov

Table 2: General Approaches for the Synthesis of Chiral 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- Derivatives

| Strategy | Method | Description | Key Considerations |

|---|---|---|---|

| Asymmetric Synthesis | Asymmetric Suzuki Coupling | Palladium-catalyzed cross-coupling of an aryl boronic acid and an aryl halide using a chiral phosphine (B1218219) ligand to induce enantioselectivity. | Requires careful selection of chiral ligand; may result in low to moderate enantiomeric excess for highly hindered substrates. |

| Asymmetric Ullmann Coupling | Copper-catalyzed coupling of aryl halides using a chiral diamine or other ligand. | Less common than asymmetric Suzuki coupling but can be effective for specific substrate classes. | |

| Chiral Resolution | Chiral HPLC | The racemic mixture is passed through a chromatography column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times and separation. | Effective for both analytical and preparative scales; choice of chiral column is crucial. nih.gov |

| Diastereomeric Crystallization | The racemic biphenyl (containing an appropriate functional group) is reacted with an enantiomerically pure resolving agent (e.g., tartaric acid, brucine) to form diastereomeric salts that are separated by crystallization. wikipedia.orglibretexts.org | Requires a suitable functional group on the biphenyl; can be laborious and may require optimization of solvents and conditions. |

Environmental Fate and Transformation Studies of 1,1 Biphenyl, 2,2 ,4,6,6 Pentamethyl

Biotic Transformation and Mineralization Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process in the environmental fate of many persistent organic pollutants.

Direct studies on the microbial degradation of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- have not been reported. However, the biodegradation of biphenyl (B1667301) and PCBs is well-documented and provides a strong basis for predicting the likely metabolic pathways.

The aerobic degradation of biphenyl is typically initiated by a dioxygenase enzyme, which introduces two hydroxyl groups onto one of the aromatic rings. This is followed by a series of enzymatic reactions, often referred to as the "upper pathway," which leads to the opening of the aromatic ring and the formation of benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate. researchgate.net These intermediates can then be further metabolized by the "lower pathway" into central metabolic intermediates. clu-in.org

The presence and position of substituents on the biphenyl rings can significantly affect the rate and extent of microbial degradation. For PCBs, the degree of chlorination is a major factor, with less chlorinated congeners generally being more biodegradable. nih.gov The steric hindrance caused by the five methyl groups in 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, particularly the ortho-substituents, is likely to be a significant factor influencing its biodegradability. Ortho-substituted PCBs are known to be more resistant to degradation. researchgate.net It is therefore probable that 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- would be more persistent than the unsubstituted biphenyl.

Potential metabolites from the initial stages of degradation would likely be hydroxylated and carboxylated derivatives of the parent compound, resulting from the action of mono- and dioxygenase enzymes. However, without experimental data, the specific structures of these metabolites remain speculative.

A wide range of bacteria have been identified that can degrade biphenyls, including species from the genera Pseudomonas, Rhodococcus, Sphingomonas, and Bacillus. medcraveonline.com These organisms are commonly found in contaminated soils and sediments.

The key enzyme system in the aerobic degradation of biphenyl and its derivatives is the biphenyl dioxygenase (BDO). This multi-component enzyme catalyzes the initial and often rate-limiting step of adding two hydroxyl groups to the aromatic ring. The substrate specificity of BDOs from different bacterial strains varies, which in turn determines the range of biphenyl derivatives that can be degraded. researchgate.net

Following the initial dihydroxylation, other enzymes in the biphenyl degradation pathway include dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and a hydrolase. researchgate.net The genes encoding these enzymes are typically organized in a bph operon.

While there is no specific information on enzymes acting on 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, it is expected that the same general classes of enzymes would be involved. However, the high degree of methylation, particularly at the ortho positions (2, 2', 6, 6'), would likely present significant steric challenges for the active sites of these enzymes, potentially leading to a very slow or negligible rate of degradation.

Table 2: Key Enzymes in the Aerobic Biphenyl Degradation Pathway

| Enzyme | Function |

| Biphenyl Dioxygenase (BDO) | Dihydroxylation of the aromatic ring |

| Dihydrodiol Dehydrogenase | Formation of a dihydroxybiphenyl |

| 2,3-Dihydroxybiphenyl Dioxygenase | Ring cleavage of the dihydroxylated intermediate |

| Hydrolase | Further breakdown of the ring-cleaved product |

Environmental Transport and Distribution Modeling

The environmental transport and distribution of a chemical are governed by its physicochemical properties, such as water solubility, vapor pressure, and partitioning coefficients (e.g., octanol-water partition coefficient, Kow). For hydrophobic compounds like 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, these properties are critical in determining whether the compound will predominantly reside in water, air, soil, or sediment.

Specific experimental data for the physicochemical properties of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- are not available. However, based on its structure—a non-polar aromatic hydrocarbon with five methyl groups—it is expected to have very low water solubility and a high octanol-water partition coefficient (Kow). This would indicate a strong tendency to sorb to organic matter in soil and sediment, and to bioaccumulate in the fatty tissues of organisms. nih.gov

The persistence of PCBs is influenced by their sorption to soil and sediment, which can reduce their availability for degradation and transport. rsc.org Similarly, 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- is likely to be persistent in soil and sediment. Its potential for long-range atmospheric transport would depend on its volatility, which is expected to be lower than that of the unsubstituted biphenyl due to its higher molecular weight.

Environmental fate models use these physicochemical properties to predict the distribution of a chemical in different environmental compartments. Without experimental or accurately predicted values for 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl-, any modeling would be highly uncertain.

Sorption and Desorption Behavior in Soils and Sediments

Direct experimental data on the sorption and desorption of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- in soils and sediments are not available in the reviewed scientific literature. However, its molecular structure allows for informed predictions about its likely behavior.

The sorption of nonpolar organic compounds like biphenyls in soils and sediments is predominantly influenced by partitioning into soil organic matter. The addition of five methyl groups to the biphenyl structure to form 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- would significantly increase its lipophilicity (fat-loving nature) and hydrophobicity (water-repelling nature). This is expected to result in a substantially higher octanol-water partition coefficient (Kow) compared to the parent compound, biphenyl. A higher Kow value is strongly correlated with a greater tendency to sorb to organic carbon in soil and sediment particles. Therefore, it is anticipated that 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- would exhibit strong sorption to soils and sediments, particularly those with high organic carbon content, leading to low mobility in these environments.

The desorption process for hydrophobic compounds from soil and sediment matrices is often observed to be biphasic, with an initial phase of rapid release followed by a much slower desorption of the remaining fraction. It is plausible that 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- would follow this pattern. The strongly sorbed portion of the compound would likely exhibit very slow desorption rates, contributing to its persistence in the solid phase of these environmental compartments.

Without experimental data, it is not possible to provide a quantitative analysis or a data table for the sorption and desorption coefficients (such as Koc or Kd) for this compound.

Volatilization and Atmospheric Transport Processes

Specific data regarding the volatilization and atmospheric transport of 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- are not available. Predictions about these processes can be inferred from its chemical structure in comparison to biphenyl.

Long-range atmospheric transport is a significant environmental distribution pathway for persistent organic pollutants. cpcb.nic.inresearchgate.net Compounds that are volatile or semi-volatile and resistant to degradation can be transported over long distances. cpcb.nic.inresearchgate.net For biphenyl, the dominant atmospheric degradation process is reaction with hydroxyl (OH) radicals, with a calculated half-life of about 1.4 to 2 days. dcceew.gov.auinchem.org It is expected that 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- would also be subject to degradation by atmospheric OH radicals. However, its potential for long-range transport would depend on its volatility and atmospheric half-life, for which no data are currently available. Given its expected strong sorption to particles, any atmospheric transport might occur while adsorbed to airborne particulate matter.

Due to the absence of research findings, a data table detailing the physicochemical properties relevant to volatilization and atmospheric transport (e.g., vapor pressure, Henry's Law constant, atmospheric half-life) for 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- cannot be generated.

Applications in Advanced Materials Science and Catalysis

1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- as a Building Block for Specialty Polymers

The incorporation of the bulky and sterically hindered 1,1'-Biphenyl, 2,2',4,6,6'-pentamethyl- unit into polymer backbones can impart unique properties to the resulting materials, leading to high-performance specialty polymers.

Incorporation into High-Performance Polymeric Scaffolds

The synthesis of high-performance polymers often involves the use of rigid and sterically demanding monomers to enhance thermal stability and modify solubility. nih.govuky.edu The pentamethyl-substituted biphenyl (B1667301) moiety can be incorporated into various polymer architectures, such as polyimides, poly(p-phenylene)s, and coordination polymers, to create materials with tailored properties. mdpi.comresearchgate.netacs.orgnih.govnih.govrsc.orgnih.govnottingham.edu.cn For instance, the introduction of bulky side groups into a polymer chain is known to increase the material's heat resistance. cpmat.ru